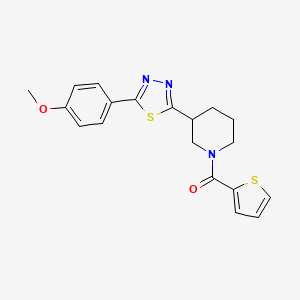
(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Estrogen Receptor Modulation
Compounds related to (3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone have been explored for their role as selective estrogen receptor modulators (SERMs). These compounds, like raloxifene, show promise due to their estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus tissues. This makes them potential candidates for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
2. Anticancer Activity
Research has shown that derivatives of this compound exhibit inhibitory effects on various cancer cell lines, including leukemia, lung cancer, and renal cancer. This indicates a potential for these compounds to be developed into new anticancer drugs (Bhole & Bhusari, 2011).
3. Antimicrobial Activity
Some derivatives of this compound have shown significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antimicrobial agents (Murthy & Shashikanth, 2012).
4. Enzyme Inhibitory Activity
These compounds have also been studied for their enzyme inhibitory activities. Specific derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which could make them relevant in the treatment of diseases like Alzheimer's (Cetin et al., 2021).
5. Fluorescent Colorimetric Detection
A phenyl thiadiazole-based derivative of this compound has been utilized as a fluorescent colorimetric sensor for the detection of Al3+ ions. This application is significant in environmental monitoring and analytical chemistry (Manna et al., 2020).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. Compounds containing a thiadiazole ring have been found to inhibit tyrosinase, an enzyme involved in melanin production . This could potentially lead to skin lightening effects, which could be harmful if not properly controlled.
Propriétés
IUPAC Name |
[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-15-8-6-13(7-9-15)17-20-21-18(26-17)14-4-2-10-22(12-14)19(23)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCHDMSFPQSERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

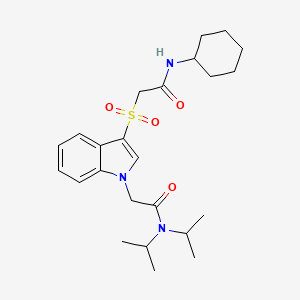
![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)
![7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960837.png)
![N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2960840.png)
![2-Methyl-9-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2960842.png)
![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960843.png)

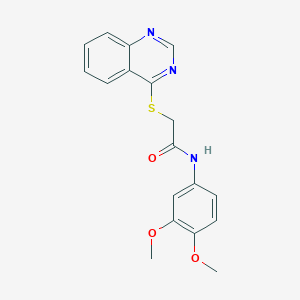
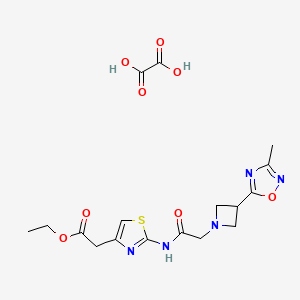

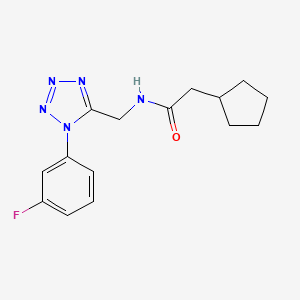
![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)
![(Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2960853.png)
![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)